molecular formula C16H16N6OS B2824627 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1351614-85-1

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2824627
CAS RN: 1351614-85-1
M. Wt: 340.41
InChI Key: WCEVIRKWIFJYJD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a pyridazine ring, a piperazine ring, and a thiophene ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The pyridazine ring is a six-membered ring with two nitrogen atoms. The piperazine ring is a six-membered ring with two nitrogen atoms, and the thiophen ring is a five-membered ring with a sulfur atom.

Scientific Research Applications

Novel Syntheses of Heterocyclic Compounds

Researchers have developed methods for synthesizing various heterocyclic compounds, including pyridazinones, pyrimidothienopyridazines, and thienopyridazines, through reactions involving aromatic aldehydes, thiourea, and halocompounds. These syntheses have led to the creation of compounds with potential applications in medicinal chemistry, as heterocyclic compounds play a significant role in the development of pharmaceuticals due to their diverse biological activities.

  • Synthesis of Pyridazinone Derivatives

    Gökçe et al. (2005) synthesized a series of pyridazinone derivatives, examining their analgesic and anti-inflammatory activities. These compounds showed promising results, with one derivative being notably more potent than acetylsalicylic acid in an analgesic test (Gökçe et al., 2005).

  • Heterocyclic Core Replacement in H3 Antagonists

    Swanson et al. (2009) explored the replacement of the central phenyl core in diamine-based histamine H3 receptor antagonists with heterocyclic cores, including pyridine and thiophene. This led to the discovery of compounds with high affinity for the hH(3)R, demonstrating the potential for developing new therapeutic agents (Swanson et al., 2009).

  • Antimicrobial and Antimalarial Activity of Piperazine Derivatives

    Bhatt et al. (2016) synthesized sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moieties, which were screened for antimicrobial and antimalarial activities. These compounds displayed significant activity against both bacterial strains and malaria, highlighting their potential as bioactive molecules (Bhatt et al., 2016).

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-16(13-2-1-11-24-13)21-9-7-20(8-10-21)14-3-4-15(19-18-14)22-6-5-17-12-22/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEVIRKWIFJYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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